molecular formula C16H18BrP B14301669 (Cyclopropylmethyl)(diphenyl)phosphanium bromide CAS No. 112160-56-2

(Cyclopropylmethyl)(diphenyl)phosphanium bromide

Cat. No.: B14301669
CAS No.: 112160-56-2
M. Wt: 321.19 g/mol
InChI Key: FKCJMNBNJXXYPE-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(diphenyl)phosphanium bromide is an organophosphorus compound that features a cyclopropylmethyl group and two phenyl groups attached to a phosphorus atom, with bromide as the counterion. This compound is of interest due to its unique structural properties and its applications in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide typically involves the reaction of cyclopropylmethyl bromide with diphenylphosphine. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the diphenylphosphine:

Cyclopropylmethyl bromide+Diphenylphosphine(Cyclopropylmethyl)(diphenyl)phosphanium bromide\text{Cyclopropylmethyl bromide} + \text{Diphenylphosphine} \rightarrow \text{this compound} Cyclopropylmethyl bromide+Diphenylphosphine→(Cyclopropylmethyl)(diphenyl)phosphanium bromide

The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically heated to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(diphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can replace the bromide ion.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

(Cyclopropylmethyl)(diphenyl)phosphanium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(diphenyl)phosphanium bromide in chemical reactions involves the formation of a phosphorus ylide. The ylide can react with carbonyl compounds to form alkenes via the Wittig reaction. The phosphorus atom in the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a betaine intermediate, which then undergoes cyclization to form the final alkene product .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A commonly used phosphine in organic synthesis.

    Methyltriphenylphosphonium bromide: Another phosphonium salt used in the Wittig reaction.

    Cyclopropylmethyl bromide: A precursor in the synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide.

Uniqueness

This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where traditional phosphines may not be suitable.

Properties

CAS No.

112160-56-2

Molecular Formula

C16H18BrP

Molecular Weight

321.19 g/mol

IUPAC Name

cyclopropylmethyl(diphenyl)phosphanium;bromide

InChI

InChI=1S/C16H17P.BrH/c1-3-7-15(8-4-1)17(13-14-11-12-14)16-9-5-2-6-10-16;/h1-10,14H,11-13H2;1H

InChI Key

FKCJMNBNJXXYPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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